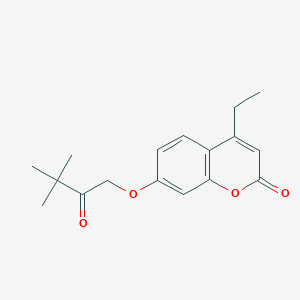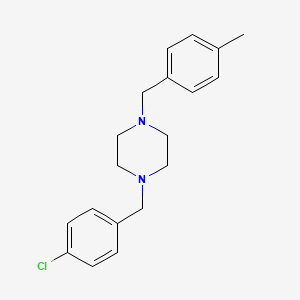![molecular formula C12H16ClNO4S B5780296 methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B5780296.png)
methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate is a chemical compound that is widely used in scientific research. It is a member of the benzoate ester family and is known for its ability to inhibit certain enzymes in the body.
Mécanisme D'action
Methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate works by binding to the active site of the enzyme it is inhibiting. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity. The exact mechanism of action of methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate varies depending on the enzyme being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate depend on the enzyme being inhibited. Inhibition of carbonic anhydrase IX has been shown to reduce tumor growth in animal models. Inhibition of acetylcholinesterase has potential applications in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate has several advantages for lab experiments. It is a potent inhibitor of certain enzymes, making it useful for studying the function of these enzymes. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to its use. It may not be effective against all enzymes, and its effects may vary depending on the experimental conditions.
Orientations Futures
There are many potential future directions for research involving methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate. One area of interest is the development of new inhibitors based on the structure of this compound. Additionally, research could focus on the development of new applications for this compound, such as the treatment of other diseases or the study of other enzymes. Finally, research could focus on understanding the mechanism of action of this compound in more detail, which could lead to the development of more effective inhibitors.
Méthodes De Synthèse
Methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate can be synthesized through a multistep reaction process. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is followed by the reaction of 4-chlorobenzoyl chloride with diethylamine to form 4-chloro-3-[(diethylamino)sulfonyl]benzoic acid. The final step involves the esterification of 4-chloro-3-[(diethylamino)sulfonyl]benzoic acid with methanol to form methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate.
Applications De Recherche Scientifique
Methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate is widely used in scientific research as an inhibitor of certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. This inhibition has been shown to reduce tumor growth in animal models. Additionally, methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has potential applications in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
methyl 4-chloro-3-(diethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-4-14(5-2)19(16,17)11-8-9(12(15)18-3)6-7-10(11)13/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBVLSXRMDOLEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-(diethylsulfamoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)


![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5780294.png)
![1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5780303.png)